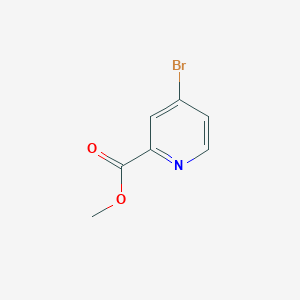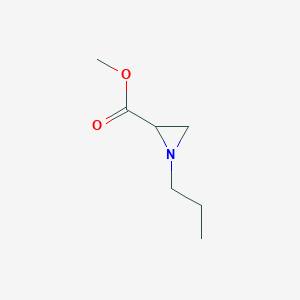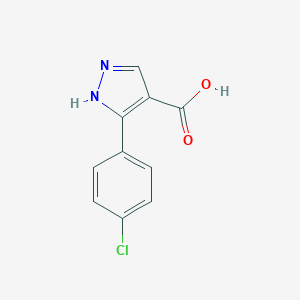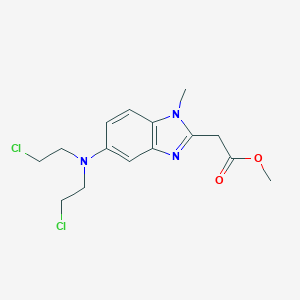
2-(2-羟基丙-2-基)苯酚
描述
2-(2-Hydroxypropan-2-yl)phenol is a compound that can be synthesized through various chemical reactions involving phenols and other organic molecules. The studies on similar compounds provide insights into the synthesis, molecular structure, and chemical properties of such phenolic derivatives.
Synthesis Analysis
The synthesis of phenolic compounds can be achieved through different pathways. For instance, selective hydroxylation of benzene to phenol has been reported using hydrogen peroxide catalyzed by nickel complexes, achieving a yield of 21% without the formation of by-products like quinone or diphenol . Another study describes the synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization using dimethyl sulfoxide as the oxidant . Additionally, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes has been achieved, with the observation that isopropanol is a better solvent for complexation than ethanol .
Molecular Structure Analysis
The molecular structure of phenolic derivatives is often characterized by spectroscopic methods. For example, novel quinoline derivatives have been characterized by IR, 1H NMR, and mass spectroscopy, with their crystal structures solved by single crystal X-ray diffraction . Similarly, the crystal structure and spectroscopic studies of a Schiff-base molecule derived from 2-hydroxyphenol have been conducted, revealing hydrogen bonding and coplanarity of benzene rings and azomethine groups .
Chemical Reactions Analysis
Phenolic compounds can undergo various chemical reactions. The SRN1 reaction has been used to convert 2-hydroxybenzyl alcohols into 2-(2-methyl-2-nitropropyl)-phenols, followed by catalytic hydrogenation to yield amines . The Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand have been synthesized, showing different supramolecular structures influenced by the central metal atoms and counteranions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are crucial for their potential applications. Kinetic studies on the hydrolysis of imines derived from 2-hydroxyphenol have been reported, providing insights into the reactivity and catalysis by the phenolate group . Theoretical and experimental investigations of an alkylaminophenol compound have been conducted, including spectroscopic studies and non-linear optical (NLO) analysis, revealing compatible molecular properties .
科学研究应用
环境修复
- 吸附和去除污染物:经 1,3-双(十六烷基二甲基铵基)-2-羟基丙烷二氯化物 (BHHP) 等含羟基的 Gemini 表面活性剂改性的蒙脱石已被发现可有效去除水溶液中的苯酚和邻苯二酚,表明其在水净化和环境修复中的潜力 (刘等人,2014)。
化学合成和催化
- 缓蚀:含有 2-(2-羟基丙-2-基)苯酚结构的席夫碱化合物已显示出作为酸性环境中低碳钢的缓蚀剂的有效性 (Leçe 等人,2008)。
- 大环配合物的形成:该化合物已被用于模板缩合以产生大环配合物,揭示了其在复杂化学合成中的效用 (Tandon 等人,1992)。
- 催化羟基化:它参与了苯选择性羟基化为苯酚的研究,证明了它在催化过程中的作用 (森本等人,2015)。
材料科学
- 防止金属材料腐蚀:源自 L-色氨酸并含有该化合物的席夫碱已针对其在酸性环境中抑制不锈钢腐蚀的功效进行了研究,显示出在材料保护中的潜在应用 (Vikneshvaran 和 Velmathi,2017)。
生物医学研究
- 细胞毒性研究:源自海洋并含有 2-(2-羟基丙-2-基)苯酚元素的酚类化合物已针对其对各种细胞系的细胞毒性特性进行了研究,表明其在药理学和生物医学应用中的潜力 (Lu 等人,2010)。
作用机制
属性
IUPAC Name |
2-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropan-2-yl)phenol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)












